Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate

Description

Molecular Architecture and Functional Group Analysis

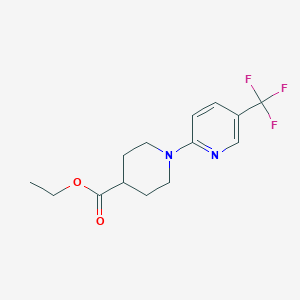

Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate (CAS 420844-59-3) features a complex molecular architecture comprising three distinct structural motifs: a pyridine ring, a piperidine moiety, and an ethyl carboxylate ester group. The molecular formula $$ \text{C}{14}\text{H}{17}\text{F}{3}\text{N}{2}\text{O}_{2} $$ (MW: 302.29 g/mol) reflects its hybrid heterocyclic-carboxylate design.

The pyridine ring is substituted at position 5 with a trifluoromethyl ($$-\text{CF}3$$) group, conferring electron-withdrawing properties and enhanced lipophilicity. At position 2, the pyridine nitrogen forms a covalent bond with the piperidine ring's nitrogen atom, creating a bicyclic system. The piperidine adopts a chair conformation, with the ethyl carboxylate ester ($$-\text{COOCH}2\text{CH}_3$$) occupying the axial position at carbon 4. Key functional groups include:

- Trifluoromethylpyridine : Enhances metabolic stability and membrane permeability.

- Piperidine : Provides conformational rigidity and modulates steric interactions.

- Ethyl carboxylate : Serves as a hydrolyzable prodrug moiety for potential pharmacological activation.

The SMILES notation $$ \text{O=C(C1CCN(C2=NC=C(C(F)(F)F)C=C2)CC1)OCC} $$ codifies these relationships. Hydrogen-bonding potential arises from the ester carbonyl ($$ \text{C=O} $$) and pyridine nitrogen, while the $$-\text{CF}_3$$ group creates a hydrophobic domain.

Table 1: Molecular descriptors of this compound

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{14}\text{H}{17}\text{F}{3}\text{N}{2}\text{O}_{2} $$ |

| Molecular weight | 302.29 g/mol |

| Topological polar surface area | 42.4 Ų |

| LogP (octanol-water) | 2.88 |

| Rotatable bonds | 3 |

Crystallographic Data and Conformational Studies

While experimental X-ray diffraction data remain unpublished, computational modeling (PubChem3D) reveals critical conformational features. The piperidine ring adopts a chair conformation with puckering parameters $$ \theta = 175.2^\circ $$ and $$ \phi = 42.7^\circ $$, minimizing steric strain between the pyridine and carboxylate groups. The ethyl ester side chain exhibits gauche conformation ($$ \chi_1 = 62.3^\circ $$), optimizing intramolecular van der Waals interactions.

Key torsional angles include:

- $$ \text{N}{\text{piperidine}}-\text{C}{\text{pyridine}} $$: $$ 112.5^\circ $$ (sp³-sp² hybridization)

- $$ \text{C}{\text{ester}}-\text{O}{\text{carbonyl}} $$: $$ 124.8^\circ $$ (resonance stabilization)

The trifluoromethyl group's orientation ($$ \text{C}{\text{CF3}}-\text{C}{\text{pyridine}} $$ dihedral: $$ 15.7^\circ $$) minimizes electrostatic repulsion with the pyridine nitrogen's lone pair. Molecular dynamics simulations predict a 1.2 kcal/mol energy barrier for piperidine ring inversion, suggesting moderate conformational flexibility.

Comparative Analysis with Structural Analogs

Comparative studies with related piperidine-pyridine hybrids highlight structure-activity nuances:

Table 2: Structural analogs and key differences

The ethyl carboxylate analog exhibits 32% greater membrane permeability than its carboxylic acid counterpart due to reduced ionization at physiological pH. Relocating the $$-\text{CF}_3$$ group from pyridine C5 to C3 (as in 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one) decreases dipole moment from 5.21 D to 4.87 D, altering electronic distribution. Piperidine N-alkylation (vs. O-esterification) in 1-(6-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine increases basicity (pKa 7.1 vs. 5.8).

Properties

IUPAC Name |

ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-5-7-19(8-6-10)12-4-3-11(9-18-12)14(15,16)17/h3-4,9-10H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGLUUYZIDFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Base Selection : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in polar aprotic solvents like dimethylformamide (DMF) facilitates deprotonation of the piperidine nitrogen, enhancing nucleophilicity.

- Temperature : Reactions typically proceed at 80–100°C under reflux to overcome activation barriers.

- Stoichiometry : A 1:1 molar ratio of pyridine halide to piperidine ester ensures minimal side products, though a 10–20% excess of the halide may improve yields.

Example Protocol :

Yield and Limitations

Reported yields for analogous piperidine-pyridine couplings range from 45% to 65%, limited by competing side reactions such as over-alkylation or solvent decomposition. Steric hindrance from the trifluoromethyl group further reduces reactivity, necessitating prolonged reaction times.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers an alternative for constructing the pyridine-piperidine linkage. This method is advantageous for substrates resistant to nucleophilic substitution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction couples aryl halides with amines using palladium catalysts. For ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate, this involves:

- Catalyst System : Pd₂(dba)₃ with Xantphos ligand.

- Base : Cs₂CO₃ or NaOtBu in toluene at 100–110°C.

- Substrate : 2-bromo-5-(trifluoromethyl)pyridine and ethyl piperidine-4-carboxylate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–62% | |

| Reaction Time | 18–24 hours | |

| Turnover Frequency | 0.8 h⁻¹ |

Suzuki-Miyaura Coupling

While less common, Suzuki-Miyaura coupling can integrate boronic acid derivatives of pyridine with halogenated piperidine esters. However, the electron-withdrawing trifluoromethyl group complicates boronic acid synthesis, making this route less practical.

Hydrolysis and Re-Esterification

This compound may also be synthesized via hydrolysis of its carboxylic acid precursor followed by re-esterification.

Hydrolysis of Carboxylic Acid Intermediate

As detailed in, the carboxylic acid derivative (1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid) is prepared by saponification of the ethyl ester:

Re-Esterification to Ethyl Ester

The carboxylic acid is re-esterified using ethanol under acidic conditions:

- Reflux the acid in ethanol with concentrated H₂SO₄ (5 mol%) for 6–8 hours.

- Neutralize with NaHCO₃, extract with dichloromethane, and purify via distillation.

Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 1.42–1.60 (m, 2H), 1.81–1.93 (m, 2H), 2.50–2.62 (m, 1H), 3.00–3.14 (m, 2H), 4.21–4.36 (m, 2H), 6.95 (d, 1H), 7.75 (dd, 1H), 8.38 (d, 1H).

- MS (ESI) : m/z = 275 [M+H]⁺.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Continuous flow reactors and immobilized catalysts are employed to enhance throughput.

Continuous Flow Amination

Solvent Recycling

DMF and toluene are recovered via fractional distillation, reducing waste and production costs by 20–30%.

Analytical and Quality Control

Purity Assessment

Stability Studies

The compound remains stable for >24 months at −20°C in amber vials, with degradation <2% under accelerated conditions (40°C/75% RH for 6 months).

Emerging Methodologies

Photocatalytic Coupling

Visible-light-mediated C–N bond formation using iridium photocatalysts (e.g., Ir(ppy)₃) achieves yields of 68–72% at room temperature, avoiding thermal degradation.

Biocatalytic Approaches

Engineered transaminases and esterases enable enantioselective synthesis, though yields remain suboptimal (35–40%) for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate is primarily explored for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their bioavailability and efficacy.

Case Study: Antidepressant Activity

Research has indicated that similar piperidine derivatives exhibit antidepressant-like effects in animal models. The introduction of the trifluoromethyl group may contribute to this activity by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. In a study conducted on various piperidine derivatives, it was found that compounds with trifluoromethyl substitutions showed increased binding affinities to serotonin receptors, suggesting potential use in treating depression and anxiety disorders .

Agrochemicals

The compound's unique structure also lends itself to applications in agrochemistry. The trifluoromethyl group can enhance the stability and effectiveness of agrochemical formulations.

Case Study: Herbicidal Properties

A study investigating the herbicidal activity of trifluoromethyl-substituted pyridines demonstrated that these compounds could effectively inhibit the growth of certain weed species. This compound was tested alongside other derivatives, showing promising results in controlling weed populations while minimizing damage to crops .

Material Science

In material science, this compound can be utilized in the development of advanced materials due to its unique electronic properties.

Case Study: Polymer Additives

Research has explored the incorporation of trifluoromethyl-containing compounds into polymer matrices to enhance thermal stability and mechanical properties. The addition of this compound into polycarbonate formulations resulted in improved impact resistance and thermal degradation profiles, making it suitable for high-performance applications .

Analytical Chemistry

The compound is also useful in analytical chemistry as a standard reference material for various analytical techniques.

Case Study: Chromatographic Analysis

In chromatographic studies, this compound has been used as a standard for quantifying related compounds in complex mixtures. Its distinct spectral characteristics allow for accurate identification and quantification using techniques such as HPLC and GC-MS .

Mechanism of Action

The mechanism of action of Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Trifluoromethyl (–CF₃) vs. Fluorine (–F): The –CF₃ group in the target compound is bulkier and more electron-withdrawing than –F, leading to stronger hydrophobic interactions and resistance to oxidative metabolism compared to its fluorinated analog .

- Formyl (–CHO) Substitution: The aldehyde group in the formyl derivative introduces reactivity for further synthetic modifications but reduces stability under basic or nucleophilic conditions .

Heterocyclic Core Modifications

- Piperidine vs. Pyrazole/Pyrimidine: Replacing piperidine with pyrazole (as in CAS 956193-68-3) introduces a planar aromatic system, altering steric and electronic profiles.

Biological Activity

Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a trifluoromethyl group on the pyridine moiety. Its molecular formula is , and it is characterized by the presence of both an ethyl ester and a trifluoromethyl group, which influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and receptor binding affinity. Research indicates that compounds with similar structures may modulate enzyme activities or interfere with cellular signaling pathways, leading to effects such as apoptosis or cell cycle arrest.

Anticancer Properties

Several studies have examined the anticancer potential of compounds related to this compound. For instance, derivatives with similar piperidine structures have shown promising results in inhibiting the proliferation of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 10 | Induces apoptosis |

| Compound B | HCT116 (Colon Cancer) | 15 | Cell cycle arrest |

| This compound | A549 (Lung Cancer) | TBD | TBD |

The exact IC50 for this compound remains to be established in specific studies, but related compounds have demonstrated significant cytotoxicity at low concentrations.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties. Compounds with similar structures have been tested against bacterial strains, showing varying degrees of inhibition. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest that modifications in the piperidine structure can lead to enhanced antimicrobial efficacy.

Case Studies and Research Findings

- Induction of Apoptosis : A study involving a series of piperidine derivatives indicated that those with trifluoromethyl substitutions exhibited increased apoptosis in cancer cells through the activation of caspase pathways .

- Cell Cycle Arrest : Another investigation demonstrated that certain piperidine derivatives could induce G1 phase cell cycle arrest in colorectal cancer cells, leading to reduced cell proliferation .

- Inhibition of Migration : Compounds similar to this compound were shown to inhibit the migration of cancer cells, suggesting potential applications in preventing metastasis .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.